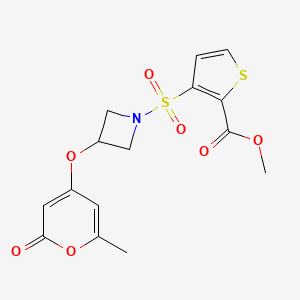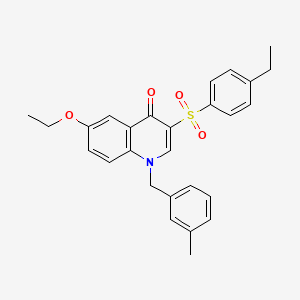
6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H27NO4S and its molecular weight is 461.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Drug Development
Quinoline derivatives have been synthesized and applied in various areas, including as metabolites of pharmaceutical compounds. For instance, the synthesis of metabolites related to quinoline derivatives showcases the chemical modifications that can enhance drug efficacy or modify pharmacokinetic properties (Mizuno et al., 2006). These syntheses often involve complex chemical reactions that highlight the potential of quinoline compounds in drug development and optimization.
Antioxidant Properties
Quinoline derivatives have been studied for their antioxidant properties, particularly their ability to quench radicals and inhibit DNA oxidation. This is crucial in developing therapeutic agents that can protect against oxidative stress, a factor in many chronic diseases (Xi & Liu, 2015). The incorporation of quinoline structures into molecules has been shown to enhance their antioxidant activity, suggesting that similar quinoline-based compounds might offer beneficial effects.
Catalysis and Chemical Transformations
Quinoline derivatives also play a role in catalysis and chemical transformations, serving as intermediates or catalysts in the synthesis of complex molecules. Their chemical structure allows for regioselective synthesis and can influence the outcomes of chemical reactions, making them valuable in organic synthesis and pharmaceutical manufacturing (Merchán Arenas & Kouznetsov, 2014).
Potential Antibacterial Agents
Research into quinoline derivatives has identified their potential as broad-spectrum antibacterial agents. The synthesis of specific quinoline-based compounds has demonstrated effectiveness against resistant organisms, such as MRSA, highlighting their importance in addressing antibiotic resistance (Hashimoto et al., 2007).
Properties
IUPAC Name |
6-ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4S/c1-4-20-9-12-23(13-10-20)33(30,31)26-18-28(17-21-8-6-7-19(3)15-21)25-14-11-22(32-5-2)16-24(25)27(26)29/h6-16,18H,4-5,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNDTFLDRCWSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
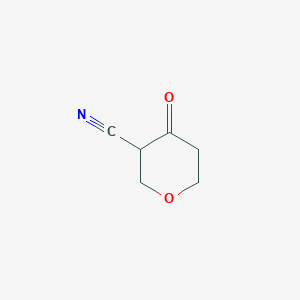
![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2985211.png)
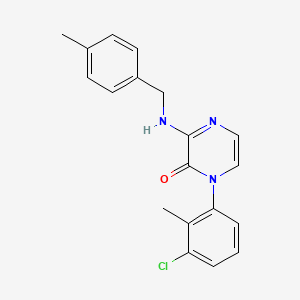
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane](/img/structure/B2985213.png)
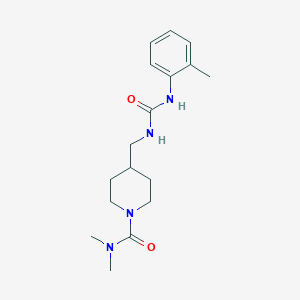
![1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2985215.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2985218.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2985223.png)
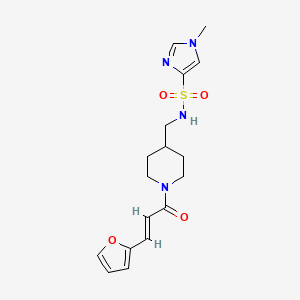
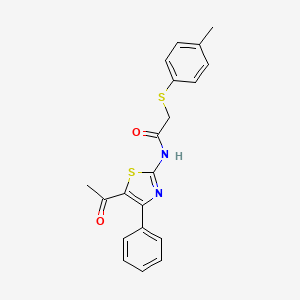

![Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2985230.png)

